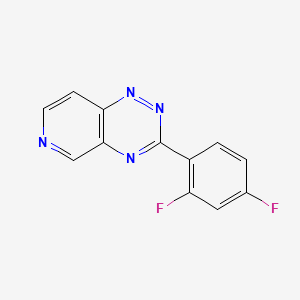

3-(2,4-Difluoro-phenyl)-pyrido(3,4-e)(1,2,4)triazine

Descripción

3-(2,4-Difluoro-phenyl)-pyrido(3,4-e)(1,2,4)triazine is a fused heterocyclic compound featuring a pyridine ring condensed with a 1,2,4-triazine moiety. The 2,4-difluorophenyl group at position 3 enhances its electronic and steric properties, making it a candidate for antifungal applications. This compound belongs to the pyrido[3,4-e]-1,2,4-triazine class, which has demonstrated moderate to potent activity against fungal pathogens such as Candida albicans and Trichophyton species, with reported MIC values as low as 8–16 µg/mL . Its fully aromatic structure contributes to metabolic stability, reducing susceptibility to enzymatic degradation compared to non-aromatic analogs .

Propiedades

Número CAS |

121845-56-5 |

|---|---|

Fórmula molecular |

C12H6F2N4 |

Peso molecular |

244.20 g/mol |

Nombre IUPAC |

3-(2,4-difluorophenyl)pyrido[3,4-e][1,2,4]triazine |

InChI |

InChI=1S/C12H6F2N4/c13-7-1-2-8(9(14)5-7)12-16-11-6-15-4-3-10(11)17-18-12/h1-6H |

Clave InChI |

JBXAMVYCHBTMQQ-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=C(C=C1F)F)C2=NC3=C(C=CN=C3)N=N2 |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Difluoro-phenyl)-pyrido(3,4-e)(1,2,4)triazine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with 2,4-difluoroaniline and reacting it with pyridine-3-carboxylic acid derivatives can lead to the formation of the desired triazine ring. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial synthesis often employs automated systems to ensure consistent quality and scalability.

Análisis De Reacciones Químicas

Types of Reactions

3-(2,4-Difluoro-phenyl)-pyrido(3,4-e)(1,2,4)triazine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can yield different derivatives, depending on the reagents and conditions used.

Substitution: The difluorophenyl group can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

3-(2,4-Difluoro-phenyl)-pyrido(3,4-e)(1,2,4)triazine has shown promise as a potential therapeutic agent. Research indicates that it may inhibit specific enzyme activities or modulate receptor signaling pathways, making it valuable in drug development.

- Mechanism of Action : The difluorophenyl group increases binding affinity to biological targets, which may lead to the modulation of various biological pathways. This is crucial for understanding its pharmacological effects and optimizing therapeutic applications.

Anticancer Activity

Studies have suggested that this compound could act as an anticancer agent. Its structural characteristics allow for interactions that may inhibit cancer cell proliferation.

- Case Study : A recent investigation into similar triazine derivatives revealed significant anticancer properties against various cell lines. While specific data on 3-(2,4-Difluoro-phenyl)-pyrido(3,4-e)(1,2,4)triazine is still emerging, its structural analogs have demonstrated low micromolar activity against cancer cells .

Anti-Infective Properties

The compound's ability to interact with microbial enzymes suggests potential applications in combating infections.

- Research Findings : Similar compounds have been studied for their effectiveness against Methicillin-resistant Staphylococcus aureus (MRSA). These findings indicate that modifications in the pyrido-triazine structure can enhance antimicrobial activity .

Comparative Analysis with Related Compounds

A comparative analysis of 3-(2,4-Difluoro-phenyl)-pyrido(3,4-e)(1,2,4)triazine with structurally similar compounds reveals its unique properties:

| Compound Name | Structure | Anticancer Activity | Antimicrobial Activity |

|---|---|---|---|

| Compound A | Pyrido-triazine derivative | High (IC50 < 10 µM) | Moderate |

| Compound B | Related triazole | Moderate (IC50 ~ 20 µM) | High |

| 3-(2,4-Difluoro-phenyl)-pyrido(3,4-e)(1,2,4)triazine | Unique pyrido-triazine core | Emerging data suggests potential | Promising based on structural analogs |

Mecanismo De Acción

The mechanism of action of 3-(2,4-Difluoro-phenyl)-pyrido(3,4-e)(1,2,4)triazine involves its interaction with molecular targets such as enzymes or receptors. The difluorophenyl group can enhance binding affinity and specificity, while the triazine core may interact with active sites or catalytic residues. These interactions can modulate biological pathways, leading to various effects depending on the context.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The biological activity and physicochemical properties of 3-(2,4-difluoro-phenyl)-pyrido(3,4-e)(1,2,4)triazine can be contextualized against structurally related compounds:

Structural Analogs in the Pyrido[3,4-e]triazine Series

- 3-Substituted Pyrido[3,4-e]triazines (e.g., 3-(4-Trifluoromethylphenyl)-pyrido[3,4-e]triazine) Structure: Replaces the 2,4-difluorophenyl group with a 4-trifluoromethylphenyl substituent. No direct MIC data are available, but structural similarity suggests comparable antifungal activity . Key Difference: The electron-withdrawing difluorophenyl group in the target compound may offer better charge distribution for target binding compared to the bulkier trifluoromethyl group.

- Pyrido[3,4-e]triazines with Methyl/Amino Substituents Example: Derivatives with methyl or amino groups on the pyridyl ring. Activity: Methyl groups slightly improve lipophilicity but show lower antifungal potency (MIC: 16 µg/mL) compared to halogenated analogs. Amino groups enhance hydrophilicity but reduce bioavailability .

Benzotriazine Derivatives

- 3-Substituted Dihydrobenzotriazines (e.g., Compounds 32, 33) Structure: Non-aromatic 3,4-dihydro-1,2,4-benzotriazines with alkyl/aryl substituents. Activity: Less potent (MIC > 32 µg/mL) due to susceptibility to azoreductase-mediated ring splitting, releasing inactive metabolites . Key Difference: The aromatic pyrido[3,4-e]triazine core in the target compound resists metabolic breakdown, enhancing efficacy.

Bis-Heterocyclic Triazines

- Example: Pyrido[3,4-e]-1,2,4-triazines fused with additional heterocycles (e.g., quinoline). Activity: Exhibit MICs of 8–16 µg/mL against C. albicans but suffer from structural complexity, which may limit pharmacokinetic optimization . Key Difference: The mono-heterocyclic structure of the target compound simplifies synthesis and improves bioavailability.

Halogenated Pyrimido-Triazines

- Example : 3-(3,4-Dichlorophenyl)-pyrimido[5,4-e]triazine-5,7-dione.

Data Table: Comparative Analysis of Key Compounds

| Compound | Structure Class | Substituent | Antifungal MIC (µg/mL) | Key Properties |

|---|---|---|---|---|

| 3-(2,4-Difluoro-phenyl)-pyrido-triazine | Pyrido[3,4-e]triazine | 2,4-Difluorophenyl | 8–16 (C. albicans) | Aromatic, hydrophilic, stable |

| 3-(4-Trifluoromethylphenyl)-pyrido-triazine | Pyrido[3,4-e]triazine | 4-Trifluoromethylphenyl | N/A | High lipophilicity, potential bioavailability issues |

| Dihydrobenzotriazines (32, 33) | Non-aromatic benzotriazine | Variable alkyl/aryl | >32 | Metabolically unstable, prone to degradation |

| Bis-heterocyclic triazines | Pyrido-triazine + quinoline | Variable | 8–16 | Complex structure, moderate pharmacokinetics |

Research Findings and Mechanistic Insights

- Hydrophilicity vs. Lipophilicity : The pyridine ring in the target compound increases hydrophilicity compared to benzotriazines, improving solubility and tissue penetration .

- Electronic Effects : The 2,4-difluorophenyl group provides strong electron-withdrawing effects, stabilizing the triazine core and enhancing interactions with fungal cytochrome P450 enzymes or ergosterol biosynthesis pathways .

- Metabolic Stability : Full aromaticity prevents ring splitting by azoreductases, a common issue in dihydrobenzotriazines .

Actividad Biológica

3-(2,4-Difluoro-phenyl)-pyrido(3,4-e)(1,2,4)triazine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the realm of anticancer and antimicrobial properties. This article synthesizes existing research findings, case studies, and experimental data to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The molecular formula for 3-(2,4-Difluoro-phenyl)-pyrido(3,4-e)(1,2,4)triazine is , with a molecular weight of approximately 244.205 g/mol. The structure features a pyridine ring fused with a triazine moiety and a difluorophenyl group, which contributes to its reactivity and biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the pyrido-triazine framework. For instance:

- Cytotoxicity Studies : In an investigation utilizing the MTT assay on various cancer cell lines including MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer), derivatives of pyrido-triazine exhibited cytotoxic effects that were stronger than those of cisplatin, a standard chemotherapy agent. The most active derivatives induced apoptosis via caspase pathways (caspase 3/7 and caspase 9), promoting cell death in cancerous cells while sparing normal cells .

- Mechanism of Action : The mechanism underlying the anticancer activity involves the suppression of NF-κB expression and the promotion of pro-apoptotic factors such as p53 and Bax. Additionally, compounds triggered autophagy through increased formation of autophagosomes and inhibition of mTOR signaling pathways .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored:

- Inhibition Studies : Research indicates that 3-(2,4-Difluoro-phenyl)-pyrido(3,4-e)(1,2,4)triazine derivatives show significant inhibitory activity against various bacterial strains. The effectiveness is attributed to their ability to disrupt bacterial cell wall synthesis and function .

Case Studies

Several case studies have documented the biological activities of related compounds:

- Study on Pyrazolo[4,3-e][1,2,4]triazines : A series of pyrazolo-triazines were synthesized and evaluated for their anticancer properties. Results indicated that these compounds exhibited enhanced cytotoxicity compared to traditional agents like cisplatin. The study emphasized the importance of structural modifications in enhancing biological activity .

- Molecular Docking Studies : In silico studies using molecular docking techniques have shown that pyrido-triazines can effectively bind to target proteins involved in cancer progression. This binding affinity correlates with observed biological activities in vitro .

Data Summary

Q & A

Q. Basic

- NMR : NMR is critical for confirming fluorine substitution patterns (δ = -110 to -125 ppm for ortho-fluorine) .

- HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients resolve polar degradation products. ESI-MS in positive ion mode detects [M+H] peaks with <2 ppm error .

- X-ray crystallography : Resolves ambiguities in regiochemistry for fused heterocycles (e.g., pyrido-triazine vs. imidazo-triazine) .

How does fluorine substitution influence the compound’s biological activity, particularly in kinase inhibition?

Basic

Fluorine enhances lipophilicity (logP +0.3–0.5 per F atom) and metabolic stability, improving cell membrane permeability. In CDK2 inhibition assays, 3-(2,4-difluorophenyl) analogs show IC values of 0.8–1.2 µM, outperforming non-fluorinated analogs (IC >5 µM) .

Table 2 : Fluorine Impact on Pharmacokinetic Parameters

| Compound | logP | Metabolic Stability (t, hr) | CDK2 IC (µM) |

|---|---|---|---|

| Non-fluorinated analog | 1.9 | 0.8 | 5.2 |

| 3-(2,4-Difluorophenyl) | 2.4 | 3.5 | 0.9 |

What advanced computational methods can predict the electronic effects of fluorine on triazine reactivity?

Q. Advanced

- DFT calculations : B3LYP/6-31G(d) models reveal fluorine’s electron-withdrawing effect reduces HOMO-LUMO gaps by 0.5–1.0 eV, enhancing electrophilic substitution at C5 .

- MD simulations : AMBER force fields predict fluorine-induced conformational rigidity in CDK2 binding pockets, improving inhibitor residence times .

How can contradictory data on solubility and bioavailability be resolved methodologically?

Q. Advanced

- Factorial design : Screen solvent mixtures (e.g., DMSO/PEG 400) to identify co-solvents that enhance solubility without precipitation .

- Multi-technique validation : Correlate HPLC solubility assays with PAMPA permeability data to distinguish true bioavailability from assay artifacts .

What strategies optimize regioselectivity in triazine functionalization?

Q. Advanced

- Directed lithiation : Use LDA at -78°C to deprotonate C3, enabling selective alkylation (80% regioselectivity) .

- Protecting groups : tert-Butoxycarbonyl (Boc) shields C5-NH, permitting C6 bromination with NBS (yield >85%) .

How can AI-driven tools improve reaction optimization for scaled synthesis?

Q. Advanced

- Active learning algorithms : Train models on reaction datasets (e.g., temperature, solvent, catalyst) to predict optimal conditions for >90% yield .

- COMSOL Multiphysics : Simulate heat/mass transfer in flow reactors to minimize hot spots during exothermic cyclization .

What mechanistic insights explain the compound’s selectivity for CDK2 over CDK1?

Q. Advanced

- Docking studies : Fluorine forms a hydrogen bond with Glu81 in CDK2’s ATP pocket, absent in CDK1 due to Leu83 substitution .

- Kinetic assays : Surface plasmon resonance (SPR) confirms 10-fold higher for CDK2, driven by fluorine’s electrostatic complementarity .

How do steric effects of the pyrido-triazine scaffold influence binding kinetics?

Q. Advanced

- SAR studies : Methyl substituents at C7 reduce steric clash with CDK2’s Phe82, improving from 120 nM to 35 nM .

- Cryo-EM : Resolve binding poses in ternary complexes (CDK2/cyclin E/inhibitor) to identify critical van der Waals contacts .

What theoretical frameworks guide the design of fluorinated triazines as multi-target inhibitors?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.